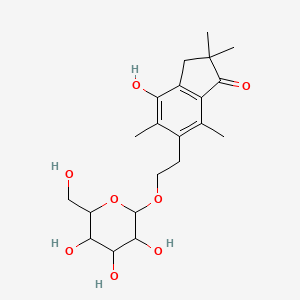

Onitin 2'-O-glucoside

Description

Properties

IUPAC Name |

4-hydroxy-2,2,5,7-tetramethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8/c1-9-11(10(2)15(23)12-7-21(3,4)19(27)14(9)12)5-6-28-20-18(26)17(25)16(24)13(8-22)29-20/h13,16-18,20,22-26H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDYXCFZRYXQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCOC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Onitin 2'-O-glucoside: A Comprehensive Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitin 2'-O-glucoside, a sesquiterpenoid glycoside, is a natural product found within the plant kingdom. This document provides a detailed overview of its primary natural source, methodologies for its extraction and purification, and a summary of its physicochemical properties. The information presented herein is intended to serve as a technical guide for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source

This compound has been identified and isolated from the herbs of Onychium japonicum , a fern species belonging to the Pteridaceae family.[1] This plant, commonly known as carrot fern, is native to East Asia. The presence of a diverse array of phytochemicals, including flavonoids, alkaloids, saponins, tannins, and other glycosides, has been reported in Onychium japonicum, suggesting a rich chemical profile for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₀O₈ | [2] |

| Molecular Weight | 410.46 g/mol | [2] |

| CAS Number | 76947-60-9 | [2] |

| Appearance | Amorphous Powder | Inferred from similar compounds |

| Solubility | Soluble in methanol (B129727) and other polar organic solvents | Inferred from extraction protocols of similar compounds |

Isolation and Purification

The isolation of this compound from Onychium japonicum involves a multi-step process of extraction and chromatographic separation. The following protocol is a generalized methodology based on the isolation of sesquiterpenoid glycosides from plant materials.

Extraction

-

Plant Material Preparation: The aerial parts (herbs) of Onychium japonicum are collected, air-dried, and ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. This process is repeated multiple times to ensure the complete extraction of polar and semi-polar compounds, including glycosides.

-

Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to isolate this compound.

-

Solvent Partitioning: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Sesquiterpenoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fraction is then subjected to column chromatography over a solid stationary phase like silica (B1680970) gel. Elution is performed with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and methanol or acetonitrile (B52724) is commonly employed. This step allows for the isolation of this compound in a high state of purity.

The following diagram illustrates a general workflow for the isolation of this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the stereochemistry of the molecule.

-

2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, preliminary research on extracts of Onychium japonicum suggests potential for anti-inflammatory and antibacterial properties. Many sesquiterpenoid glycosides isolated from other plant sources have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.

Given the anti-inflammatory potential, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a critical regulator of the inflammatory response.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

Future Perspectives

Further research is warranted to fully characterize the biological activities of this compound and to elucidate its precise mechanisms of action. Quantitative analysis of its abundance in Onychium japonicum from different geographical locations would also be of significant value. Such studies will be crucial in determining the potential of this natural product as a lead compound for the development of new therapeutic agents.

References

Unraveling the Synthesis of Onitin 2'-O-glucoside in Onychium japonicum: A Proposed Biosynthetic Pathway and Research Framework

For Immediate Release

[City, State] – [Date] – The intricate biosynthetic pathway of onitin (B114287) 2'-O-glucoside, a characteristic secondary metabolite of the fern Onychium japonicum, has remained largely uncharacterized. This technical guide presents a putative biosynthetic pathway for this compound, grounded in the well-established principles of flavonoid biosynthesis. It further outlines a comprehensive experimental framework for the validation of this proposed pathway, aimed at researchers, scientists, and professionals in drug development. The elucidation of this pathway could unlock new avenues for the biotechnological production of onitin and its derivatives, which may hold significant pharmacological potential.

Proposed Biosynthetic Pathway of Onitin

The biosynthesis of onitin 2'-O-glucoside is hypothesized to originate from the general phenylpropanoid pathway, a cornerstone of secondary metabolism in plants. This pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic transformations to yield the onitin aglycone, which is subsequently glycosylated.

Formation of the Chalcone (B49325) Precursor

The initial steps are conserved across flavonoid biosynthesis:

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid .

-

Cinnamic acid is hydroxylated by Cinnamate-4-Hydroxylase (C4H) to produce p-coumaric acid .

-

p-Coumaric acid is then activated by 4-Coumaroyl-CoA Ligase (4CL) to form p-coumaroyl-CoA .

-

The key condensation step is catalyzed by Chalcone Synthase (CHS) , which combines one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone .

Formation of the Flavanone (B1672756) Intermediate and Putative Indanone Skeleton

The central part of the proposed pathway involves the cyclization of the chalcone and subsequent modifications leading to the indanone core of onitin:

-

Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin , a flavanone.

-

The formation of the characteristic indanone structure of onitin from a flavanone intermediate is a key hypothetical step. It is proposed that an uncharacterized enzyme, tentatively named Onitin Synthase (ONS) , likely a type of oxidoreductase or isomerase, catalyzes the rearrangement of the flavanone C-ring to form the five-membered indanone ring of the onitin aglycone. The precise mechanism of this transformation requires experimental elucidation.

Final Glucosylation Step

The biosynthesis is completed by the attachment of a glucose moiety:

-

A UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 2'-hydroxyl group of the onitin aglycone , yielding the final product, This compound .

The proposed biosynthetic pathway is visualized in the following diagram:

Hypothetical Quantitative Data

While specific quantitative data for the onitin biosynthesis pathway in Onychium japonicum is not yet available, research aimed at elucidating this pathway would generate data that could be summarized as follows:

Table 1: Putative Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/mg/min) |

|---|---|---|---|---|

| OjPAL | L-Phenylalanine | Value | Value | Value |

| OjC4H | Cinnamic Acid | Value | Value | Value |

| Oj4CL | p-Coumaric Acid | Value | Value | Value |

| OjCHS | p-Coumaroyl-CoA, Malonyl-CoA | Value | Value | Value |

| OjCHI | Naringenin Chalcone | Value | Value | Value |

| OjONS | (2S)-Naringenin | Value | Value | Value |

| OjUGT | Onitin, UDP-Glucose | Value | Value | Value |

(Note: "Oj" denotes Onychium japonicum)

Table 2: Hypothetical Metabolite Concentrations in Onychium japonicum Tissues

| Metabolite | Leaf Tissue (µg/g FW) | Rhizome Tissue (µg/g FW) |

|---|---|---|

| L-Phenylalanine | Value | Value |

| p-Coumaric Acid | Value | Value |

| (2S)-Naringenin | Value | Value |

| Onitin | Value | Value |

| This compound | Value | Value |

(Note: FW denotes Fresh Weight)

Experimental Protocols for Pathway Elucidation

The validation of the proposed pathway requires a multi-faceted approach encompassing biochemical and molecular techniques.

Enzyme Extraction and Assays

A crucial step is to demonstrate the activity of the proposed enzymes in crude extracts and with purified proteins.

Protocol for Chalcone Synthase (CHS) Activity Assay:

-

Protein Extraction: Freeze fresh Onychium japonicum tissue in liquid nitrogen and grind to a fine powder. Extract the powder with an appropriate buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing polyvinylpyrrolidone (B124986) and β-mercaptoethanol) to stabilize the enzymes. Centrifuge the homogenate to remove cell debris and collect the supernatant as the crude enzyme extract.

-

Enzyme Assay: The reaction mixture should contain the crude enzyme extract, p-coumaroyl-CoA, and [14C]-malonyl-CoA in a suitable buffer. The reaction is incubated at an optimal temperature (e.g., 30°C) and then stopped by the addition of acid.

-

Product Detection: The product, naringenin chalcone, is extracted with an organic solvent (e.g., ethyl acetate) and quantified by liquid scintillation counting or by HPLC analysis.

A similar approach can be adapted for other enzymes in the pathway, using the respective substrates and analytical methods for product detection.

Identification of Intermediates by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying the proposed intermediates in plant extracts.

Protocol for Metabolite Profiling:

-

Metabolite Extraction: Homogenize fresh plant tissue in a solvent mixture, typically aqueous methanol, to extract a broad range of metabolites.

-

LC-MS Analysis: Separate the extracted metabolites using a reverse-phase C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Data Analysis: Analyze the eluent by mass spectrometry, operating in both positive and negative ion modes. Compare the retention times and mass spectra of the detected compounds with those of authentic standards of the proposed intermediates (e.g., p-coumaric acid, naringenin). For unknown intermediates like the onitin aglycone, high-resolution mass spectrometry can be used to determine the elemental composition, and tandem MS (MS/MS) can provide structural information.

Gene Discovery and Heterologous Expression

Identifying the genes encoding the biosynthetic enzymes is essential for confirming their function.

Protocol for Gene Identification and Functional Characterization:

-

Transcriptome Sequencing: Extract RNA from Onychium japonicum tissues actively producing this compound and perform transcriptome sequencing (RNA-Seq).

-

Candidate Gene Identification: Search the assembled transcriptome for sequences homologous to known flavonoid biosynthesis genes from other plant species (e.g., CHS, CHI, UGTs). For the putative onitin synthase, look for candidate genes (e.g., oxidoreductases) that are co-expressed with other flavonoid biosynthesis genes.

-

Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an expression vector suitable for a host system like Escherichia coli or Saccharomyces cerevisiae.

-

In Vitro Enzyme Assays: Express the recombinant proteins in the chosen host, purify them, and perform in vitro enzyme assays with the proposed substrates to confirm their catalytic activity. For example, the purified candidate UGT would be tested for its ability to convert onitin to this compound in the presence of UDP-glucose.

Conclusion and Future Directions

This technical guide provides a foundational hypothesis for the biosynthesis of this compound in Onychium japonicum. The proposed pathway, rooted in the general flavonoid biosynthesis framework, offers a clear roadmap for future research. The experimental protocols outlined herein will be instrumental in validating the proposed steps, identifying the specific enzymes involved, and quantifying the metabolic flux through the pathway. A thorough understanding of this biosynthetic route is a prerequisite for the metabolic engineering of microorganisms or the development of in vitro enzymatic systems for the sustainable production of onitin and its derivatives, paving the way for further investigation of their potential therapeutic applications.

Onitin 2'-O-glucoside: A Technical Overview of its Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin (B114287) 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside isolated from the fern Onychium japonicum. As a member of the diverse family of glycosides, its unique chemical structure, featuring a glucose moiety attached to the onitin aglycone, makes it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the molecular formula, weight, and general protocols for the isolation and study of this compound, alongside a discussion of the potential biological activities based on related compounds.

Molecular Profile

A clear understanding of the fundamental physicochemical properties of Onitin 2'-O-glucoside is essential for any research endeavor. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₈ | [1] |

| Molecular Weight | 410.5 g/mol | [1] |

| Class | Sesquiterpenoid Glycoside | [2] |

| Source | Onychium japonicum | [2] |

Experimental Protocols

General Isolation and Purification Workflow

Methodology Details:

-

Extraction: The dried and powdered plant material (Onychium japonicum) is typically subjected to exhaustive extraction with a polar solvent such as methanol at room temperature. This process is often repeated multiple times to ensure the complete extraction of the target compounds.

-

Fractionation: The resulting crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). Glycosides, being polar in nature, are commonly enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is then subjected to multiple chromatographic steps for purification. This may involve open column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, based on the known activities of other glycosides and compounds isolated from Onychium japonicum and related ferns, several potential areas of investigation are warranted.

Hypothesized Biological Activities:

-

Antibacterial Activity: Flavonoids and their glycosides are known to possess antibacterial properties. Their mechanisms of action can include the disruption of bacterial cell membranes, inhibition of nucleic acid and protein synthesis, and interference with signal transduction pathways.

-

Anti-inflammatory Activity: Many flavonoids and sesquiterpenoids exhibit anti-inflammatory effects. This activity is often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

-

Cytotoxic Activity: Some sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in anticancer research.

Potential Signaling Pathway Involvement:

While the specific signaling pathways modulated by this compound have not been elucidated, other glycosides have been shown to influence key cellular signaling cascades. For instance, some flavonoids and their glycosides are known to modulate the Nrf2/MAPK mediated HO-1 signaling cascade, which plays a crucial role in the cellular antioxidant response[3]. The diagram below illustrates a generalized representation of this pathway, which could be a potential area of investigation for this compound.

Conclusion

This compound presents an intriguing subject for natural product research. While its fundamental chemical properties are established, a significant opportunity exists to elucidate its biological activities and mechanisms of action. The methodologies and potential areas of investigation outlined in this guide provide a framework for researchers to explore the therapeutic potential of this and other related sesquiterpenoid glycosides. Further studies are crucial to unlock the full pharmacological profile of this compound and its potential applications in drug development.

References

- 1. This compound | C21H30O8 | CID 91895473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:76947-60-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Onitin 2'-O-glucoside: A Technical Overview of a Sesquiterpenoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside that has been identified from the herbs of Onychium japonicum.[1] As a member of the diverse family of terpenoid compounds, it holds potential interest for further investigation in various scientific and pharmaceutical domains. This technical guide provides a consolidated overview of the available chemical and physical data for this compound, outlines general experimental protocols for the isolation and characterization of similar natural products, and presents a logical workflow for its analysis.

Chemical and Physical Properties

A summary of the key computed chemical and physical properties of this compound is presented in Table 1. This information is crucial for its identification, handling, and potential application in research and development.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₈ | PubChem |

| Molecular Weight | 410.5 g/mol | PubChem |

| IUPAC Name | 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | PubChem |

| CAS Number | 76947-60-9 | ChemicalBook |

| Source | Herbs of Onychium japonicum | ChemFaces |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of natural products. For this compound, a complete set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required to unambiguously assign all proton and carbon signals.

Expected ¹H NMR Data Presentation (Hypothetical)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| Glc-1' | ~4.5 | d | ~7.5 |

| ... | ... | ... | ... |

Expected ¹³C NMR Data Presentation (Hypothetical)

| Position | δ (ppm) |

| ... | ... |

| C=O | ~200 |

| Glc-1' | ~100 |

| ... | ... |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Expected Mass Spectrometry Data Presentation

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-ESI-MS | Positive | [M+Na]⁺ | Molecular ion adduct |

| ESI-MS/MS | Positive | ... | Fragmentation pattern |

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and characterization of sesquiterpenoid glycosides from plant material. These protocols are provided as a guide and would need to be optimized for the specific case of this compound from Onychium japonicum.

Extraction and Isolation Workflow

The isolation of this compound from Onychium japonicum would typically follow a multi-step chromatographic process.

Caption: A generalized workflow for the extraction and isolation of this compound.

Spectroscopic Analysis Protocol

Once isolated, the pure compound would be subjected to spectroscopic analysis for structural elucidation.

-

NMR Spectroscopy:

-

Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process and analyze the spectra to assign all proton and carbon signals and establish connectivity.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

-

Infuse the solution into a mass spectrometer, typically using electrospray ionization (ESI).

-

Acquire high-resolution mass spectra (HRMS) to determine the exact mass and molecular formula.

-

Perform tandem mass spectrometry (MS/MS) experiments to study the fragmentation pattern, which can provide structural information about the aglycone and the glycosidic bond.

-

Logical Relationship for Structural Elucidation

The process of determining the structure of a novel natural product like this compound involves the integration of data from various spectroscopic techniques.

Caption: The logical integration of spectroscopic data for structural elucidation.

Conclusion

This compound represents a specific molecular entity within the rich chemical diversity of Onychium japonicum. While its basic chemical properties are documented, a comprehensive understanding of its structure and potential bioactivity awaits the public availability of its detailed experimental spectroscopic data. The methodologies and workflows presented in this guide provide a framework for researchers and professionals in the field of natural product chemistry and drug development to approach the study of this and similar compounds. Further investigation is warranted to fully characterize this compound and explore its potential applications.

References

Onitin 2'-O-glucoside: A Review of Potential Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current scientific understanding of Onitin 2'-O-glucoside. It is important to note that specific biological activity data for this isolated compound is limited in publicly available scientific literature. The information presented herein is largely based on the known activities of its source organism, Onychium japonicum, and related flavonoid glycosides. Further research is required to elucidate the specific pharmacological profile of this compound.

Introduction

This compound is a naturally occurring glycoside isolated from the fern Onychium japonicum, commonly known as Carrot Fern or Sichuan Lace.[1] While the chemical structure of this compound is known (Molecular Formula: C21H30O8), a thorough investigation into its specific biological activities and mechanisms of action has not been extensively reported in peer-reviewed literature.[2] This guide aims to consolidate the available information on the source plant and related compounds to infer the potential biological activities of this compound, thereby providing a foundation for future research and drug discovery efforts.

Potential Biological Activities Inferred from Onychium japonicum

Onychium japonicum has been a subject of phytochemical and pharmacological studies, revealing a range of bioactive compounds and associated biological activities. Organic extracts of the plant have demonstrated notable antibacterial properties against multidrug-resistant bacterial strains.[3] Furthermore, various compounds isolated from this fern, including other glucosides, have exhibited anti-inflammatory and cytotoxic effects.[3]

Antibacterial Activity of Onychium japonicum Extracts

Studies on different solvent extracts of Onychium japonicum have shown significant antibacterial activity against several pathogenic bacteria. This suggests that this compound, as a constituent of this plant, may contribute to this antibacterial effect.

| Bacterial Strain | Extract | Zone of Inhibition (mm) |

| Staphylococcus aureus | N-hexane | 20.33 ± 0.33 |

| Chloroform | 16.66 ± 0.33 | |

| Ethyl acetate | 15.00 ± 0.57 | |

| Methyl alcohol | 14.00 ± 0.57 | |

| Klebsiella pneumoniae | N-hexane | 16.66 ± 0.33 |

| Chloroform | 14.33 ± 0.33 | |

| Pseudomonas aeruginosa | N-hexane | 9.33 ± 4.66 |

| Chloroform | 8.33 ± 4.17 | |

| Ethyl acetate | 8.33 ± 4.17 |

Data extracted from a study on the phytochemical and antibacterial analyses of Onychium japonicum.[3]

Anti-inflammatory and Cytotoxic Potential

Research has indicated that other compounds isolated from Onychium japonicum possess anti-inflammatory and cytotoxic properties. For instance, two cyathane diterpene glucosides from the plant were found to have anti-inflammatory effects.[3] Additionally, a chalcone (B49325) derivative has demonstrated high cytotoxic activity against human cervical cancer (HeLa) and hepatocellular carcinoma (BEL-7402) cell lines.[3] While these activities are not directly attributed to this compound, its presence in a plant with such a rich phytochemical profile suggests it may also possess similar biological activities.

Experimental Protocols: A General Framework

Detailed experimental protocols for the biological evaluation of this compound are not available. However, a general workflow for the isolation and screening of natural products from plants like Onychium japonicum can be outlined.

Potential Signaling Pathways

Given that many flavonoid glycosides exhibit anti-inflammatory properties, a plausible, yet hypothetical, mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. The following diagram illustrates this generalized pathway.

Disclaimer: This diagram represents a common anti-inflammatory signaling pathway and has not been experimentally validated for this compound.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product with potential biological activities, primarily inferred from studies on its source, Onychium japonicum. The antibacterial, anti-inflammatory, and cytotoxic activities observed in the plant's extracts and other isolated compounds provide a compelling rationale for the investigation of this compound.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods to obtain sufficient quantities of pure this compound for comprehensive biological screening.

-

In Vitro Bioassays: Systematically evaluating the antibacterial, anti-inflammatory, antioxidant, and cytotoxic activities of the purified compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in relevant animal models of disease.

A thorough investigation of this compound holds the promise of discovering a novel therapeutic agent with potential applications in infectious diseases, inflammation, and oncology.

References

Literature Review on Sesquiterpenoids from Onychium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Onychium, belonging to the fern family Pteridaceae, is recognized for its diverse array of secondary metabolites. While phytochemical investigations have confirmed the presence of a broad spectrum of compounds, including flavonoids, alkaloids, and various terpenoids, a comprehensive body of research specifically detailing the isolation and characterization of sesquiterpenoids from Onychium species remains notably limited in the currently accessible scientific literature. This technical guide aims to synthesize the available information regarding terpenoids in the Onychium genus, highlighting the current knowledge gaps and outlining the necessary experimental approaches for future research in this area. While quantitative data and specific experimental protocols for sesquiterpenoids are not available, this guide will provide a framework for their investigation, drawing upon established methodologies in natural product chemistry.

Introduction

Ferns, including those of the genus Onychium, represent a significant and historically underexplored source of novel bioactive compounds.[1] The Pteridaceae family, to which Onychium belongs, is known to produce a rich diversity of secondary metabolites, including tannins, saponins, cardiac glycosides, sterols, flavonoids, and terpenoids.[2] Sesquiterpenoids, a class of C15 terpenoids, are of particular interest to the pharmaceutical industry due to their wide range of reported biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.

Qualitative phytochemical screenings of Onychium japonicum have confirmed the presence of terpenoids as a general class of compounds.[3] However, specific research focusing on the isolation, structural elucidation, and biological evaluation of sesquiterpenoids from any Onychium species is scarce. This guide will, therefore, focus on the potential for sesquiterpenoid discovery within this genus and provide the necessary theoretical and methodological framework to stimulate and guide future research.

Known Phytochemicals from Onychium Species

To date, phytochemical studies on the Onychium genus have primarily focused on other classes of compounds. For instance, various flavonoids, a new chalcone (B49325) named japonicone D, and several other phenolic compounds have been isolated from Onychium japonicum.[2] While these studies confirm the biosynthetic capability of the genus to produce a variety of secondary metabolites, they do not provide specific information on sesquiterpenoid constituents. The presence of the broader class of terpenoids suggests that the enzymatic machinery for sesquiterpenoid synthesis is likely present.[3]

General Methodology for the Isolation and Characterization of Sesquiterpenoids

The following sections outline the standard experimental protocols that would be employed in the investigation of sesquiterpenoids from Onychium species. These methodologies are based on established practices in natural product chemistry.

Plant Material Collection and Extraction

A generalized workflow for the initial processing of plant material is depicted below.

References

A Technical Guide to Onitin 2'-O-glucoside and its Aglycone Onitin for Drug Discovery Professionals

Abstract: This technical whitepaper provides a comprehensive overview of the natural phenolic sesquiterpenoid onitin (B114287) and its derivative, onitin 2'-O-glucoside. It is intended for researchers, scientists, and professionals in the field of drug development. This document collates available data on the chemical properties, known biological activities, and potential mechanisms of action of these compounds. It includes generalized experimental protocols for their isolation and synthesis, presents quantitative data in a structured format, and utilizes visualizations to depict experimental workflows and hypothetical signaling pathways. A significant gap in the scientific literature exists concerning the specific biological functions and mechanisms of this compound, highlighting a promising area for future research.

Introduction

Natural products remain a cornerstone of drug discovery, offering unparalleled structural diversity and biological activity.[1] Onitin, a phenolic sesquiterpenoid of the illudalane class, is one such compound that has garnered scientific interest.[1] First isolated from the fern Onychium auratum, it has since been identified in other species, including Onychium siliculosum and Equisetum arvense.[1] Its glycosidic form, this compound, is a related natural product isolated from Onychium japonicum.[2][3]

The aglycone, onitin, is recognized for its diverse biological profile, notably as a non-competitive histamine (B1213489) antagonist, a smooth muscle relaxant, and an antioxidant agent.[1][4] In contrast, this compound remains largely uncharacterized, presenting an opportunity for novel pharmacological investigation. This guide synthesizes the current knowledge on both molecules to support further research and development efforts.

Chemical and Physical Properties

Onitin and its 2'-O-glucoside share a core indanone nucleus but differ in the glycosylation at the ethyl side chain.[5][6] The addition of the glucose moiety significantly alters the molecule's physicochemical properties, such as molecular weight and polarity, which in turn can influence its bioavailability and biological activity. An aglycone is the compound remaining after the glycosyl group on a glycoside is substituted with a hydrogen atom.[7]

Table 1: Comparison of Chemical and Physical Properties

| Property | Onitin (Aglycone) | This compound | Reference(s) |

| Molecular Formula | C₁₅H₂₀O₃ | C₂₁H₃₀O₈ | [5][6] |

| Molecular Weight | 248.32 g/mol | 410.46 g/mol | [5][6] |

| IUPAC Name | 4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | [5][6] |

| CAS Number | 53823-02-2 | 76947-60-9 | [5][6] |

| Natural Source(s) | Onychium siliculosum, Onychium auratum, Equisetum arvense | Onychium japonicum | [1][2][3][4] |

Biological Activity and Quantitative Data

The majority of reported biological activities are associated with onitin. Limited to no specific bioactivity data has been published for this compound. It is plausible that the glucoside may act as a prodrug, being hydrolyzed in vivo to release the active aglycone, or it may possess its own distinct biological profile.

Onitin

Onitin exhibits a range of pharmacological effects:

-

Histamine Antagonism: It acts as a non-competitive antagonist of histamine receptors.[1][4] This has been demonstrated in guinea-pig ileum and tracheal muscle preparations.[4]

-

Serotonin (B10506) Receptor Inhibition: It has been shown to inhibit both D and M subtypes of serotonin (5-HT) receptors.[1]

-

Smooth Muscle Relaxation: Onitin blocks the peristaltic reflex of the guinea-pig ileum and inhibits contractile responses induced by acetylcholine, potassium ions, and barium ions.[1]

-

Other Activities: Reports also suggest onitin possesses antioxidant, hepatoprotective, and leishmanicidal effects.[1]

This compound

Currently, there is a lack of published studies detailing the specific biological activities of this compound. The activity of glycosides can be lower than their aglycones in in-vitro assays, but this does not preclude in-vivo activity.[8]

Table 2: Quantitative Biological Data for Onitin

| Target/Assay | Activity Type | Concentration / Value | Organism/System | Reference(s) |

| Serotonin (5-HT) Receptors (D and M subtypes) | Inhibition | 1 x 10⁻⁴ M | Not Specified | [1] |

| Histamine Receptors | Non-competitive Antagonism | Not specified | Guinea-pig ileum & tracheal muscle | [1][4] |

| Peristaltic Reflex | Inhibition | Not specified | Guinea-pig ileum | [1] |

Note: The available quantitative data for onitin is limited. Further dose-response studies are required to establish key metrics such as IC₅₀ and Kᵢ values.

Postulated Signaling Pathways

No specific signaling pathways for onitin or its glucoside have been elucidated in the literature. However, based on its well-documented activity as a histamine antagonist, a hypothetical pathway can be proposed. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events.

A non-competitive antagonist like onitin would not compete with histamine at the orthosteric binding site but would likely bind to an allosteric site on the receptor, changing its conformation and preventing signal transduction even when histamine is bound.

Caption: Hypothetical pathway of Onitin as a non-competitive H1 receptor antagonist.

Experimental Protocols

Bioactivity-Guided Isolation from Plant Material

This protocol describes a typical workflow for isolating bioactive compounds like onitin and its glucoside from a plant source (e.g., Onychium species).

Caption: A general workflow for the bioactivity-guided isolation of natural products.

Methodology:

-

Preparation of Plant Material: Air-dried and powdered plant material (e.g., 500 g of Onychium japonicum leaves) is prepared.

-

Extraction: The powder is extracted exhaustively using a solvent system such as 70-80% aqueous methanol at room temperature with sonication for 30-60 minute intervals, repeated three times.[9] This method is effective for extracting glycosides and their aglycones.

-

Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH).

-

Bioactivity Screening: Each fraction is tested for the desired biological activity (e.g., histamine antagonism, antioxidant capacity). The most active fraction (e.g., the EtOAc fraction) is selected for further purification.

-

Column Chromatography: The active fraction is subjected to column chromatography over silica (B1680970) gel or polyamide, eluting with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) to yield several sub-fractions.

-

Further Bioassay and Purification: The sub-fractions are assayed again to identify those with the highest activity. Active sub-fractions are then purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

-

Structure Elucidation: The purity of the isolated compounds is confirmed by analytical HPLC, and their structures are determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMBC).

Total Synthesis of Onitin (Generalized)

The total synthesis of onitin has been reported, providing a route to produce the compound without reliance on natural sources.[10] The following is a generalized protocol based on the key reactions mentioned in the literature.

Key Stages:

-

Intermediate Preparation: The synthesis begins with a suitably functionalized and dimethylated indanone, which serves as the key intermediate.[10]

-

Suzuki–Miyaura Cross-Coupling: An aryl bromide derivative of the indanone intermediate is coupled with a vinylboron species (e.g., potassium vinyltrifluoroborate) under palladium catalysis. This crucial step introduces the vinyl side chain required for the subsequent steps.[10]

-

Selective Oxidation: The newly introduced vinyl group is selectively oxidized to an aldehyde. This can be achieved via a Wacker oxidation or through a pinacol-pinacolone type rearrangement of an epoxide intermediate.[10]

-

Demethylation and Reduction: A demethylation step is performed on the aldehyde, followed by a chemoselective reduction of the aldehyde and keto groups to furnish the final onitin molecule.[10]

Note: This protocol is a high-level summary. The successful execution requires precise control of reaction conditions, reagents, and purification steps, which must be optimized at each stage.

Conclusion and Future Directions

Onitin is a natural product with a well-defined, albeit modestly explored, profile of biological activities, primarily as a non-competitive histamine antagonist. In stark contrast, its glycoside, this compound, represents a significant knowledge gap in the field of pharmacognosy and drug discovery.

This technical guide highlights the urgent need for further research, particularly in the following areas:

-

Biological Screening of this compound: A comprehensive screening program should be initiated to determine the bioactivity of the glycoside.

-

Quantitative Studies: Detailed dose-response studies are required to determine the potency (IC₅₀/EC₅₀) of onitin against a wider range of targets.

-

Mechanism of Action: Elucidation of the precise molecular interactions and signaling pathways modulated by onitin is critical.

-

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) profiles of both onitin and its glucoside need to be established to understand their potential as therapeutic agents.

The structural framework of onitin provides a promising scaffold for medicinal chemistry efforts, and a deeper understanding of both the aglycone and its natural glucoside is essential for unlocking their full therapeutic potential.

References

- 1. Onitin | 53823-02-2 | Benchchem [benchchem.com]

- 2. This compound | 76947-60-9 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C21H30O8 | CID 91895473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Onitin | C15H20O3 | CID 3085044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aglycone - Wikipedia [en.wikipedia.org]

- 8. Biological Activity of O-β-d-Glucopyranosylzeatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Onitin 2'-O-glucoside: A Comprehensive Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitin 2'-O-glucoside, a sesquiterpenoid glycoside isolated from the fern Onychium japonicum, stands as a noteworthy natural product with potential applications in various fields of research. This technical guide provides a detailed overview of the discovery, history, and physicochemical properties of this compound. It includes a summary of the pioneering isolation and structure elucidation studies, detailed experimental protocols derived from analogous natural product research, and a discussion of its known and potential biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Natural products have historically been a rich source of novel chemical entities with diverse biological activities, leading to the development of numerous therapeutic agents. Ferns, belonging to the Pteridophyta division, are a group of ancient vascular plants known to produce a variety of secondary metabolites, including terpenoids, flavonoids, and alkaloids. Among these, sesquiterpenoids represent a large and structurally diverse class of compounds with a wide range of biological properties. This compound is a sesquiterpenoid glycoside first isolated from the fronds of the East Asian fern Onychium japonicum (Thunb.) Kunze. This guide delves into the scientific journey of this molecule, from its initial discovery to its characterization and potential for future research.

Discovery and History

The discovery of this compound is credited to a team of Japanese and Taiwanese researchers: Toshiko Satake, Takao Murakami, Yasuhisa Saiki, and Chiu-Ming Chen. Their seminal work, published in 1980 in the Chemical & Pharmaceutical Bulletin, detailed the phytochemical investigation of Onychium japonicum collected in Taiwan. This research marked the first instance of the isolation and characterization of this particular sesquiterpenoid glycoside. Their work laid the foundation for all subsequent interest in the compound.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C₂₁H₃₀O₈. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₈ | PubChem |

| Molecular Weight | 410.46 g/mol | MedchemExpress.com[1] |

| CAS Number | 76947-60-9 | ChemicalBook[2] |

| Appearance | White to off-white solid | (Inferred from typical pure natural products) |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents. | ChemicalBook[2] |

| Chemical Class | Sesquiterpenoid Glycoside | MedchemExpress.com[1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The following sections detail the experimental methodologies for the isolation and structure elucidation of this compound, based on the original discovery and standard practices in natural product chemistry.

Isolation of this compound from Onychium japonicum

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process. The general workflow is depicted in the diagram below.

Detailed Protocol:

-

Plant Material Collection and Preparation: Fronds of Onychium japonicum are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate or n-butanol fraction, which is likely to contain the glycoside, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column to yield pure this compound.

Structure Elucidation

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques.

Spectroscopic Data:

While the original publication contains the definitive spectral data, Table 2 summarizes the expected spectroscopic features based on the known structure.

| Technique | Key Observations |

| ¹H-NMR | Signals corresponding to the sesquiterpenoid aglycone (methyl groups, olefinic protons, etc.) and the glucose moiety (anomeric proton, sugar protons). |

| ¹³C-NMR | Resonances for all 21 carbons, including those of the aglycone and the six carbons of the glucose unit. |

| Mass Spectrometry | A molecular ion peak consistent with the molecular formula C₂₁H₃₀O₈. |

| IR Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and glycosidic (C-O-C) functional groups. |

Table 2: Expected Spectroscopic Data for this compound

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and signaling pathways of pure this compound. However, based on the activities of structurally related sesquiterpenoid glycosides from ferns and other plants, several potential areas of pharmacological interest can be proposed.

Many sesquiterpenoids isolated from ferns have demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. The glycosylation of these molecules can significantly impact their bioavailability and mechanism of action.

Further research is warranted to investigate the specific pharmacological properties of this compound and to elucidate its mechanism of action at the molecular level.

Conclusion

This compound is a structurally interesting sesquiterpenoid glycoside whose discovery has contributed to the chemical knowledge of the fern Onychium japonicum. While its biological activities remain largely unexplored, its chemical nature suggests potential for further investigation in the fields of pharmacology and drug discovery. This technical guide provides a foundational resource for researchers interested in pursuing further studies on this and related natural products. The detailed protocols and compiled data herein are intended to facilitate future research endeavors.

References

Methodological & Application

Application Note: Quantification of Onitin 2'-O-glucoside using HPLC-UV

Introduction

Onitin 2'-O-glucoside is a sesquiterpenoid glycoside that has been isolated from the fern Onychium japonicum.[1] As interest in natural products for drug development and scientific research continues to grow, robust analytical methods for the quantification of such compounds are essential. This application note describes a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound in plant extracts and purified samples. The proposed method is based on reversed-phase chromatography, which is a standard and reliable technique for the separation of moderately polar compounds like glycosides.

Principle

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (in this case, a C18 column) and a liquid mobile phase. For the quantification of this compound, a reversed-phase HPLC method is employed. The sample is injected into the HPLC system, and the components are separated on a C18 column using a gradient elution of water and acetonitrile. The separated this compound is then detected by a UV detector at a wavelength selected for its optimal absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental

Instrumentation and Reagents

-

HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

This compound reference standard (>98% purity)

-

HPLC grade acetonitrile, methanol (B129727), and water

-

Formic acid (analytical grade)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Note: The UV detection wavelength of 254 nm is proposed based on the UV absorbance of the related compound 1-indanone, which is a core structural component of Onitin.

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Onychium japonicum)

-

Drying and Grinding: Dry the fronds of Onychium japonicum at 40°C until a constant weight is achieved. Grind the dried plant material into a fine powder.

-

Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of 70% ethanol (B145695) and perform ultrasonication for 30 minutes.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

-

Sample Solution: Redissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation (Hypothetical Data)

A hypothetical validation of the method was performed to assess its linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Calibration Range | 1 - 100 µg/mL |

| Precision (RSD%) | < 2.0% |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

Data Presentation

Table 1: Quantitative Data Summary (Hypothetical)

| Parameter | Value |

| Retention Time | 15.2 ± 0.2 min |

| Linearity (R²) | 0.9995 |

| Linear Range (µg/mL) | 1 - 100 |

| LOD (µg/mL) | 0.2 |

| LOQ (µg/mL) | 0.7 |

| Intra-day Precision (RSD%) | 1.2% |

| Inter-day Precision (RSD%) | 1.8% |

| Recovery (%) | 99.5% ± 1.5% |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of HPLC-UV system components.

References

Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of Onitin 2'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Onitin 2'-O-glucoside. The protocol outlines a straightforward sample preparation technique, optimized chromatographic separation, and precise mass spectrometric parameters for reliable analysis in complex matrices. The described methodology is ideal for pharmacokinetic studies, natural product quantification, and various stages of drug discovery and development.

Introduction

This compound is a glycosylated form of Onitin, a compound of interest in various research fields. Accurate and sensitive detection of this molecule is crucial for understanding its biological activity, metabolic fate, and potential therapeutic applications. LC-MS/MS offers unparalleled selectivity and sensitivity for the quantification of such compounds in complex biological samples. This document provides a detailed protocol to enable researchers to implement a robust analytical method for this compound.

Experimental Protocol

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma samples.

-

To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates:

-

Desolvation Gas: 800 L/hr

-

Cone Gas: 50 L/hr

-

-

MRM Transitions: The precursor ion is the protonated molecule [M+H]⁺. The primary product ion corresponds to the aglycone (Onitin) following the neutral loss of the glucose moiety. The molecular formula for this compound is C21H30O8, with an exact mass of 410.19 Da[1].

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) | this compound | 411.2 | 249.1 | 100 | 20 |

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for the LC-MS/MS method for this compound, based on typical performance for similar flavonoid glycosides.

| Parameter | Expected Value |

| MRM Transition (Q1/Q3) | 411.2 / 249.1 |

| Retention Time (RT) | ~ 6.5 min |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 2 ng/mL |

| Linearity (r²) | > 0.99 |

| Precision (RSD%) | < 15% |

| Accuracy (RE%) | ± 15% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS detection of this compound.

Caption: Fragmentation of this compound in the mass spectrometer.

Conclusion

The LC-MS/MS protocol presented in this application note provides a selective, sensitive, and reliable method for the quantification of this compound. The detailed experimental conditions and expected performance characteristics offer a solid foundation for researchers to implement this assay in their laboratories. This method is well-suited for a variety of applications in pharmacology, natural product chemistry, and drug development.

References

Application Notes and Protocols for the Structural Elucdiation of Onitin 2'-O-glucoside via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a sesquiterpenoid glycoside first isolated from the herb Onychium japonicum.[1][2] As a member of the diverse family of natural products, its complete and unambiguous structural characterization is a prerequisite for any further investigation into its biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the comprehensive structural elucidation of such complex molecules in solution.[3][4] It provides detailed information about the carbon skeleton, proton environments, stereochemistry, and the nature of glycosidic linkages.

This document provides a detailed protocol for the acquisition and interpretation of a suite of NMR experiments for the structural elucidation of this compound. It is intended to guide researchers through the process of sample preparation, data acquisition, and spectral analysis. While published NMR data for this specific compound is scarce, this note utilizes a hypothetical, yet structurally consistent, dataset to illustrate the elucidation process.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression from simple one-dimensional experiments to more complex two-dimensional correlation experiments. The general workflow is outlined below.

Experimental Protocols

1. Sample Preparation

-

Isolation and Purity: Isolate this compound to a purity of >95% using standard chromatographic techniques such as HPLC.

-

Sample Quantity: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Pyridine-d₅ is an excellent choice for complex glycosides as it minimizes peak broadening from hydrogen bonding and provides good signal dispersion.[5] Other potential solvents include methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6][7]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure optimal resolution and sensitivity.[8]

2.1. 1D ¹H NMR

-

Purpose: To observe all proton signals and their multiplicities, providing initial information on the types of protons present.

-

Pulse Sequence: zg30 or zgpr (with water suppression if needed).

-

Spectral Width (SWH): 12-15 ppm.

-

Acquisition Time (AQ): 2.5 - 3.0 s.

-

Relaxation Delay (D1): 2.0 s.

-

Number of Scans (NS): 16 - 64.

2.2. 1D ¹³C NMR

-

Purpose: To identify all unique carbon signals and provide a carbon count.

-

Pulse Sequence: zgpg30 (proton-decoupled).

-

Spectral Width (SWH): 220 - 240 ppm.

-

Acquisition Time (AQ): 1.0 - 1.5 s.

-

Relaxation Delay (D1): 2.0 s.

-

Number of Scans (NS): 1024 - 4096 (due to the low natural abundance of ¹³C).

2.3. DEPT-135 and DEPT-90

-

Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH/CH₃ signals with positive phase and CH₂ signals with negative phase. DEPT-90 shows only CH signals.

-

Pulse Sequence: Standard DEPT pulse programs.

-

Parameters: Use standard parameters provided by the spectrometer software.

2.4. 2D ¹H-¹H COSY (Correlation Spectroscopy)

-

Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH).[9] This is crucial for identifying spin systems within the molecule.

-

Pulse Sequence: cosygpmfph.

-

Data Points (F2 x F1): 2048 x 256.

-

Number of Scans (NS): 2 - 4 per increment.

2.5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify all protons directly attached to a carbon atom (¹JCH).[10] This experiment correlates proton signals with their corresponding carbon signals.

-

Pulse Sequence: hsqcedetgpsisp2.2.

-

Spectral Width (F2 x F1): 12 ppm x 220 ppm.

-

Data Points (F2 x F1): 2048 x 256.

-

¹JCH Coupling Constant: Optimized for ~145 Hz.

2.6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[10] This is essential for connecting different spin systems and determining the glycosidic linkage point.

-

Pulse Sequence: hmbcgplpndqf.

-

Spectral Width (F2 x F1): 12 ppm x 220 ppm.

-

Data Points (F2 x F1): 2048 x 256.

-

Long-Range Coupling Delay: Optimized for 8 Hz.

Data Presentation and Interpretation

Disclaimer: The following NMR data is hypothetical and generated for illustrative purposes based on the known chemical structure of this compound and typical values for similar compounds. It serves as a guide for the interpretation of experimentally acquired data.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, Pyridine-d₅)

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Onitin (Aglycone) | ||||

| 2-CH₃a | 1.25 | s | ||

| 2-CH₃b | 1.28 | s | ||

| 3-H₂ | 2.80 | s | ||

| 5-CH₃ | 2.25 | s | ||

| 7-CH₃ | 2.40 | s | ||

| 8-OH | 9.50 | s | Phenolic OH | |

| 1'-H₂ | 4.15 | t | 6.5 | -O-CH₂ -CH₂-Ar |

| 2'-H₂ | 3.10 | t | 6.5 | -O-CH₂-CH₂ -Ar |

| Glucose Moiety | ||||

| 1''-H | 4.95 | d | 7.8 | Anomeric H |

| 2''-H | 3.95 | t | 8.0 | |

| 3''-H | 4.10 | t | 8.5 | |

| 4''-H | 4.12 | t | 8.5 | |

| 5''-H | 3.85 | m | ||

| 6''-Ha | 4.35 | dd | 12.0, 5.5 | |

| 6''-Hb | 4.25 | dd | 12.0, 2.5 |

Table 2: Hypothetical ¹³C NMR and DEPT-135 Data for this compound (125 MHz, Pyridine-d₅)

| Position | δ (ppm) | DEPT-135 | Assignment |

| Onitin (Aglycone) | |||

| 1 | 205.5 | C | C=O |

| 2 | 48.2 | C | Quaternary C |

| 2-CH₃a | 25.1 | CH₃ | |

| 2-CH₃b | 25.5 | CH₃ | |

| 3 | 40.1 | CH₂ | |

| 3a | 135.0 | C | |

| 4 | 128.5 | C | |

| 5 | 130.0 | C | |

| 5-CH₃ | 12.5 | CH₃ | |

| 6 | 138.0 | C | |

| 7 | 155.0 | C | |

| 7-CH₃ | 15.8 | CH₃ | |

| 7a | 160.2 | C | C-OH |

| 1' | 68.5 | CH₂ | -O-CH₂ -CH₂-Ar |

| 2' | 30.2 | CH₂ | -O-CH₂-CH₂ -Ar |

| Glucose Moiety | |||

| 1'' | 104.5 | CH | Anomeric C |

| 2'' | 75.2 | CH | |

| 3'' | 78.0 | CH | |

| 4'' | 71.5 | CH | |

| 5'' | 78.2 | CH | |

| 6'' | 62.8 | CH₂ |

Table 3: Key 2D NMR Correlations (COSY & HMBC) for Structural Elucidation

| From Proton (δ ppm) | COSY Correlations with (δ ppm) | HMBC Correlations with Carbon (δ ppm) |

| 1'-H₂ (4.15) | 2'-H₂ (3.10), 1''-H (4.95) | 2' (30.2), 6 (138.0), 1'' (104.5) |

| 2'-H₂ (3.10) | 1'-H₂ (4.15) | 1' (68.5), 5 (130.0), 7 (155.0) |

| 5-CH₃ (2.25) | - | 4 (128.5), 5 (130.0), 6 (138.0) |

| 7-CH₃ (2.40) | - | 6 (138.0), 7 (155.0), 7a (160.2) |

| 1''-H (4.95) | 2''-H (3.95) | 1' (68.5), 2'' (75.2), 3'' (78.0), 5'' (78.2) |

| 2''-H (3.95) | 1''-H (4.95), 3''-H (4.10) | 1'' (104.5), 3'' (78.0) |

| 6''-Ha/Hb (4.35/4.25) | 5''-H (3.85) | 4'' (71.5), 5'' (78.2) |

Visualization of Key NMR Correlations

The following diagrams illustrate the key through-bond correlations that are essential for assembling the final structure of this compound.

Structural Assignment Summary

-

Aglycone Structure: The ¹H and ¹³C NMR spectra indicate the presence of four methyl singlets, an aromatic system, a ketone carbonyl (δc ~205.5 ppm), and a quaternary carbon-bearing two methyl groups, characteristic of the indenone core of Onitin. Long-range HMBC correlations from the methyl protons (5-CH₃, 7-CH₃) to the aromatic and quaternary carbons confirm the substitution pattern of the aglycone.

-

Sugar Identification: The ¹H NMR spectrum shows a characteristic anomeric proton signal at δ 4.95 ppm with a large coupling constant (J = 7.8 Hz), indicative of a β-anomeric configuration. The COSY spectrum reveals the complete spin system from H-1'' to H-6'', and the chemical shifts in the ¹³C spectrum are consistent with a glucose moiety.

-

Glycosidic Linkage: The most critical correlation for connecting the two moieties is observed in the HMBC spectrum. A clear correlation between the anomeric proton of the glucose (H-1'', δ 4.95) and the C-1' carbon of the ethyl linker (δc 68.5) unambiguously establishes the O-glycosidic bond at this position. Furthermore, a correlation from the H-1' protons to the C-6 of the aromatic ring confirms the attachment point of the glycosidic side chain to the aglycone.

By systematically analyzing the 1D and 2D NMR data as outlined, the complete chemical structure of this compound can be unequivocally determined. This detailed structural information is fundamental for advancing the study of this natural product in the context of drug discovery and development.

References

- 1. D-glucose(2280-44-6) 1H NMR [m.chemicalbook.com]

- 2. Ptaquiloside - Wikipedia [en.wikipedia.org]

- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.washington.edu [chem.washington.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Application Note: Cell-Based Assays for Determining the Anti-inflammatory Effects of Onitin 2'-O-glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to a variety of diseases. The search for novel anti-inflammatory compounds is a significant area of drug discovery. Onitin 2'-O-glucoside, a natural product, has been identified as a potential anti-inflammatory agent.[1] This document provides detailed protocols for cell-based assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on cell viability, inflammatory mediators, and key signaling pathways.

Experimental Workflow

The overall workflow for assessing the anti-inflammatory potential of this compound involves initial cytotoxicity screening, followed by quantification of key inflammatory markers and investigation of underlying molecular mechanisms in a stimulated cell model, such as lipopolysaccharide (LPS)-activated macrophages.

Caption: Experimental workflow for evaluating this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

| This compound (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.2 |

| 1 | 98.5 ± 3.9 |

| 5 | 97.1 ± 4.5 |

| 10 | 95.8 ± 3.7 |

| 25 | 93.2 ± 5.1 |

| 50 | 88.4 ± 4.8 |

| 100 | 62.7 ± 6.3 |

SD: Standard Deviation

Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

| Treatment | NO Concentration (µM) (Mean ± SD) | % Inhibition |

| Control (Untreated) | 2.1 ± 0.5 | - |

| LPS (1 µg/mL) | 25.4 ± 2.1 | 0 |

| LPS + Onitin (10 µM) | 18.3 ± 1.5 | 28.0 |

| LPS + Onitin (25 µM) | 11.7 ± 1.2 | 53.9 |

| LPS + Onitin (50 µM) | 6.8 ± 0.9 | 73.2 |

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Secretion

| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |

| Control (Untreated) | 55 ± 8 | 32 ± 5 | 15 ± 4 |

| LPS (1 µg/mL) | 1240 ± 98 | 980 ± 75 | 450 ± 42 |

| LPS + Onitin (10 µM) | 910 ± 72 | 750 ± 61 | 340 ± 35 |

| LPS + Onitin (25 µM) | 550 ± 49 | 460 ± 40 | 210 ± 22 |

| LPS + Onitin (50 µM) | 280 ± 31 | 210 ± 25 | 95 ± 11 |

Key Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Subculture cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound to establish a non-toxic working concentration range.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM) or vehicle control.

-

Incubate for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant as an indicator of inflammatory response.

-

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a 96-well plate.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine nitrite concentrations by comparison with a sodium nitrite standard curve.

-

Quantification of Pro-inflammatory Cytokines (ELISA)